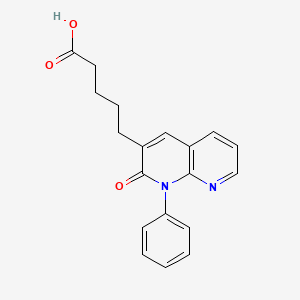
5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a subject of interest in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes under acidic or basic conditions. The reaction typically proceeds via a multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed synthesis or ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Shares the core structure but lacks the specific substituents of 5-(2-Oxo-1-phenyl-1,2-dihydro-1,8-naphthyridin-3-yl)pentanoic acid.
Imidazole Derivatives: Similar in terms of heterocyclic nature but differ in the ring structure and substituents
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
113168-87-9 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(2-oxo-1-phenyl-1,8-naphthyridin-3-yl)pentanoic acid |
InChI |
InChI=1S/C19H18N2O3/c22-17(23)11-5-4-7-15-13-14-8-6-12-20-18(14)21(19(15)24)16-9-2-1-3-10-16/h1-3,6,8-10,12-13H,4-5,7,11H2,(H,22,23) |
InChI Key |
YLFPLGABUOHOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C=C(C2=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















